molecular formula C15H20O3 B1252713 Hanphyllin

Hanphyllin

Cat. No. B1252713
M. Wt: 248.32 g/mol
InChI Key: XQVSREKNQZKAKU-RZPRNJIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta-hydroxycostunolide is a heterobicyclic compound that is costunolide in which the pro-S hydrogen at position 3 has been replaced by a hydroxy group. It has a role as a plant metabolite. It is a germacranolide, a secondary allylic alcohol and a heterobicyclic compound. It derives from a costunolide.

Scientific Research Applications

Spatial Structure Analysis

Hanphyllin, a sesquiterpene lactone, has been extensively studied for its spatial structure. Investigations using 1H NMR spectroscopy and the shift reagent Eu(FOD)3 have provided insights into the constants and signals important for confirming Hanphyllin's structure and establishing its conformation in solution (Rasulev, Levkovich, & Abdullaev, 1995). Another study established Hanphyllin's structure as 3-hydroxy-3α, 6β, 7α-H-germacr-1(10),4(5),11(13)-trien-6,12-olide (Tarasov, Abdullaev, Kasymov, Sidyakin, & Yagudaev, 2004).

X-Ray Structural Studies

X-ray structural studies have been pivotal in understanding Hanphyllin and similar molecules. These studies have revealed that molecules like Hanphyllin typically have a chair-chair conformation with specific configurations, contributing to a better understanding of their chemical nature (Makhmudov, Tashkhodzhaev, Yusunova, Sham′yanov, Yagudaev, & Malikov, 1989).

Molecular Conformation Research

The study of Hanphyllin's molecular conformation has been advanced by determining its spatial structure through the x-ray method. This research has led to the discovery of new conformations for the Z, Z-germacranolides and an understanding of the probabilities of the realization of various conformers of Hanphyllin and its epimers (Edil’baeva, Turdybekov, Gafurov, Adekenov, & Muldakhmetov, 2005).

Chemical Interaction Studies

Hanphyllin's reaction with other chemical agents, like m-chloroperbenzoic acid and sulfuric acid, has been studied to understand its transannular cyclization. These interactions lead to the formation of various compounds and provide insights into the structures of the resulting compounds, enhancing the knowledge of Hanphyllin's chemical behavior (Adekenov, Gafurov, Turdybekov, Lindeman, & Struchkov, 1992).

Isolation and Characterization

Hanphyllin has been isolated and characterized from various plants like Artemisia klotzchiana, contributing to the understanding of its natural occurrence and potential applications in the field of natural product chemistry (Mata, Delgado, & Vivar, 1985).

properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(3aS,6E,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one

InChI

InChI=1S/C15H20O3/c1-9-4-6-12-11(3)15(17)18-14(12)8-10(2)13(16)7-5-9/h5,8,12-14,16H,3-4,6-7H2,1-2H3/b9-5+,10-8+/t12-,13-,14+/m0/s1

InChI Key

XQVSREKNQZKAKU-RZPRNJIHSA-N

Isomeric SMILES

C/C/1=C\C[C@@H](/C(=C/[C@@H]2[C@@H](CC1)C(=C)C(=O)O2)/C)O

Canonical SMILES

CC1=CCC(C(=CC2C(CC1)C(=C)C(=O)O2)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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